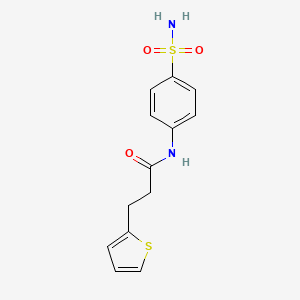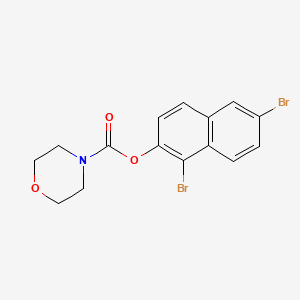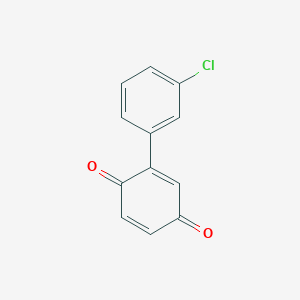
N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide: is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a thiophene ring via a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent.
Coupling with Thiophene: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage, which can be achieved through an amide coupling reaction using a suitable carboxylic acid derivative and a coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiophene ring in N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can be used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: This compound may serve as a probe in biological studies to investigate the role of sulfonamide and thiophene-containing molecules in biological systems.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or sensors.
Mécanisme D'action
The mechanism of action of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with an acetamide linkage instead of a propanamide linkage.
N-(4-sulfamoylphenyl)-3-(furan-2-yl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-sulfamoylphenyl)-3-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is unique due to the presence of both a sulfonamide group and a thiophene ring, which can impart distinct electronic and steric properties. These features may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C13H14N2O3S2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-(4-sulfamoylphenyl)-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-4,6-7,9H,5,8H2,(H,15,16)(H2,14,17,18) |
Clé InChI |
QMAXNDFVUZCBGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)
![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12136372.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136393.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)
![Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12136406.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)

![4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)
